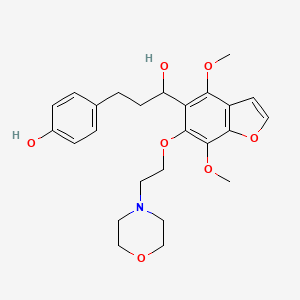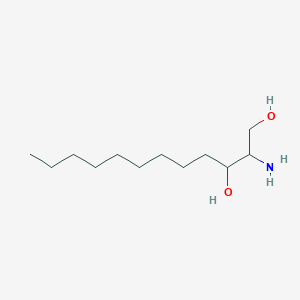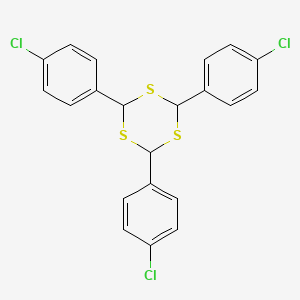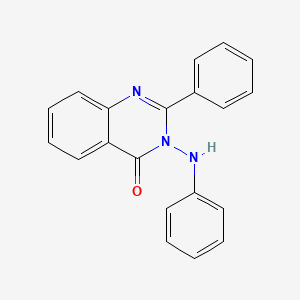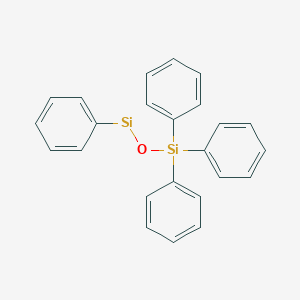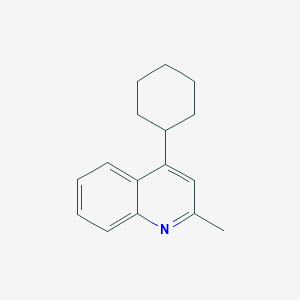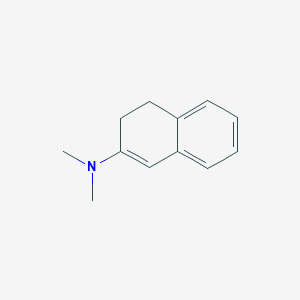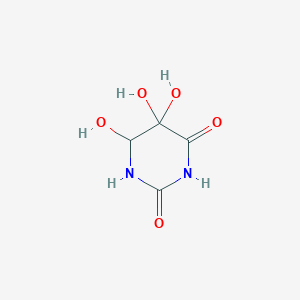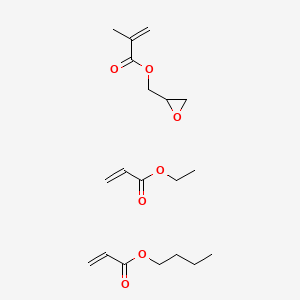
Butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are commonly used in the production of polymers and copolymers, which have various industrial applications. The combination of these three compounds can result in materials with unique properties, making them valuable in different fields such as coatings, adhesives, and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound can be synthesized through the esterification of acrylic acid with n-butanol.
Ethyl prop-2-enoate: This compound is prepared by the esterification of acrylic acid with ethanol.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: This compound can be synthesized by the reaction of glycidyl methacrylate with methacrylic acid.
Industrial Production Methods
Industrial production of these compounds often involves continuous processes with optimized reaction conditions to maximize yield and minimize waste. Large-scale reactors and distillation columns are used to ensure efficient separation and purification of the final products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Catalysts: Sulfuric acid, base catalysts
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific application. In polymerization reactions, they act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The molecular targets and pathways involved in these reactions include the formation of free radicals or ionic species that initiate the polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: Similar to oxiran-2-ylmethyl 2-methylprop-2-enoate, used in the production of polymethyl methacrylate (PMMA) and other copolymers.
Butyl acrylate: Similar to butyl prop-2-enoate, used in the production of polybutyl acrylate and other copolymers.
Ethyl acrylate: Similar to ethyl prop-2-enoate, used in the production of polyethyl acrylate and other copolymers.
Uniqueness
The combination of butyl prop-2-enoate, ethyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate provides unique properties to the resulting polymers, such as improved flexibility, adhesion, and chemical resistance. These properties make them valuable in applications where traditional polymers may not perform as well .
Propiedades
Número CAS |
41259-37-4 |
|---|---|
Fórmula molecular |
C19H30O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;ethyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10O3.C7H12O2.C5H8O2/c1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2/h6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;3H,1,4H2,2H3 |
Clave InChI |
CKZDZSKKRODOAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OCC1CO1 |
Números CAS relacionados |
41259-37-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




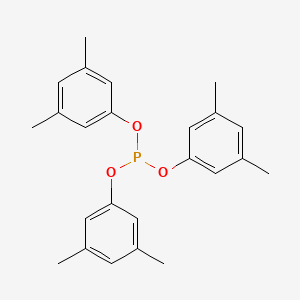
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
